molecular formula C9H13ClN2 B3284642 N-Methylisoindolin-2-amine hydrochloride CAS No. 78976-51-9

N-Methylisoindolin-2-amine hydrochloride

Cat. No. B3284642
Key on ui cas rn: 78976-51-9
M. Wt: 184.66 g/mol
InChI Key: LFRBYDYNADGXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513235B2

Procedure details

The compound (126 g) obtained in step B was dissolved in a mixed solvent of dichloromethane (150 ml) and ethanol (150 ml). A 4N hydrochloric acid-dioxane solution (500 ml) was added with stirring at room temperature and the mixture was stirred at the same temperature for 5 hr. The reaction mixture was diluted with dichloromethane and water and the aqueous layer was extracted. An ice-cooled aqueous sodium hydroxide solution was added to the ice-cooled aqueous layer to give a strongly-alkaline aqueous layer. The aqueous layer was extracted with dichloromethane. The organic layer was dried over potassium carbonate, and the insoluble material was filtered off. The solvent was evaporated under reduced pressure. The obtained oil was dissolved in diethyl ether (500 ml), and 4N hydrochloric acid-dioxane solution (140 ml) was added with stirring under ice-cooling to allow precipitation of a solid. This was filtered, washed with diethyl ether, and dried under reduced pressure to give the title compound (75.89 g, yield 81%) as a gray solid.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][N:2]1[N:10](C)[C:11](=O)OC(C)(C)C.[ClH:19].O1CCOCC1>ClCCl.C(O)C.O>[ClH:19].[CH3:11][NH:10][N:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C1N(CC2=CC=CC=C12)N(C(OC(C)(C)C)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted
TEMPERATURE
Type
TEMPERATURE
Details
An ice-cooled aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
was added to the ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled aqueous layer
CUSTOM
Type
CUSTOM
Details
to give a strongly-alkaline aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained oil was dissolved in diethyl ether (500 ml)
ADDITION
Type
ADDITION
Details
4N hydrochloric acid-dioxane solution (140 ml) was added
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
precipitation of a solid
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.CNN1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 75.89 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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